N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the 4-chloro-2-methoxy-5-methylphenyl acetamide derivative under suitable conditions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and heterocyclic components. It could be used in the study of enzyme inhibition, protein-ligand interactions, and as a probe in biochemical assays.
Medicine
In medicinal chemistry, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be investigated for its potential therapeutic properties. Its structure suggests it might act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity. It might also find applications in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its aromatic and heterocyclic moieties, potentially inhibiting their activity. The sulfanyl group could form covalent bonds with active site residues, while the triazole and pyridine rings might engage in π-π stacking or hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the methyl group on the phenyl ring.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Has a methyl group on the triazole ring instead of an ethyl group.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: The pyridine ring is attached at a different position.
Uniqueness
The uniqueness of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups and their positions. This unique arrangement can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
618427-10-4 |
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Molecular Formula |
C19H20ClN5O2S |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-4-25-18(13-5-7-21-8-6-13)23-24-19(25)28-11-17(26)22-15-9-12(2)14(20)10-16(15)27-3/h5-10H,4,11H2,1-3H3,(H,22,26) |
InChI Key |
JKNOZXGAGKXUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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